3-Methyl-5-(1-methylpiperidin-2-yl)pyridin-2(1H)-one

Structural isomerism Pharmacophore differentiation CYP4A vs. pyridinone targets

Researchers screening for CYP4A (20-HETE synthase) inhibitors require a reliable structural isomer of HET0016 for scaffold-hopping validation, yet many suppliers conflate formula-level with scaffold-level identity. This compound is a confirmed structural isomer of HET0016 (same MF C₁₂H₁₈N₂O, distinct pyridinone-piperidine scaffold) and provides an ideal negative control or comparator. - Molecular weight 206.28 g/mol lies within optimal fragment space (MW < 250) for NMR/SPR/X-ray screening. - 97% purity meets fragment-screening requirements; impurities below the 3-5% threshold that can generate false hits. - N-Methylpiperidine handle enables salt formation and solubility modulation for property-guided medicinal chemistry.

Molecular Formula C12H18N2O
Molecular Weight 206.28 g/mol
Cat. No. B11798000
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-5-(1-methylpiperidin-2-yl)pyridin-2(1H)-one
Molecular FormulaC12H18N2O
Molecular Weight206.28 g/mol
Structural Identifiers
SMILESCC1=CC(=CNC1=O)C2CCCCN2C
InChIInChI=1S/C12H18N2O/c1-9-7-10(8-13-12(9)15)11-5-3-4-6-14(11)2/h7-8,11H,3-6H2,1-2H3,(H,13,15)
InChIKeyCEHJVFUALXIYEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-5-(1-methylpiperidin-2-yl)pyridin-2(1H)-one – Identity & Procurement


3-Methyl-5-(1-methylpiperidin-2-yl)pyridin-2(1H)-one (CAS 1352524‑98‑1) is a synthetic heterocyclic compound consisting of a 2‑pyridinone core substituted with a methyl group at position 3 and an N‑methylpiperidin‑2‑yl group at position 5 [REFS‑1]. Its molecular formula is C₁₂H₁₈N₂O (molecular weight 206.28 g mol⁻¹) and it is supplied at a typical purity of 97 % for research use [REFS‑1]. The compound occupies a distinct chemical space at the intersection of pyridin‑2(1H)‑one and N‑alkylpiperidine pharmacophores, a scaffold region explored in multiple therapeutic patent families including JAK inhibitors and MGAT2 inhibitors [REFS‑2][REFS‑3].

Scaffold Pyridinone-piperidine hybrid mapping to JAK and MGAT2 patent families
Target class context Kinase and acyltransferase inhibitor research space
Research grade Certified 97% purity for reproducible in vitro pharmacology assays

3-Methyl-5-(1-methylpiperidin-2-yl)pyridin-2(1H)-one: Irreplaceable by Analogs


Although numerous pyridin‑2(1H)‑one and N‑alkylpiperidine‑containing compounds exist in screening libraries, even minor structural modifications produce quantifiable shifts in molecular properties that preclude simple interchange. The 3‑methyl group on the pyridinone ring alters tautomeric equilibrium and hydrogen‑bonding capacity relative to the des‑methyl analog [REFS‑1], while the N‑methylpiperidin‑2‑yl substituent introduces a defined stereoelectronic environment that differs markedly from N‑benzyl, N‑ethyl, or C‑linked piperidine variants [REFS‑2]. Critically, the target compound is a structural isomer of HET0016 (same formula C₁₂H₁₈N₂O), yet the two compounds occupy entirely different pharmacophoric space – one is a pyridinone‑piperidine hybrid and the other a formamidine derivative – resulting in non‑overlapping biological target profiles [REFS‑3]. These structural distinctions mean that procurement decisions cannot rely on formula‑level or scaffold‑level assumptions.

Des-methyl analog (CAS 1306605-61-7)
14 Da mass and lipophilicity difference may shift chromatographic retention and membrane partitioning, making direct substitution unreliable.
N-Benzyl piperidine analog
Larger steric bulk and reduced basicity (~1 pKa unit) alter solubility, CYP metabolism susceptibility, and target engagement profile.
Structural isomer HET0016
Identical formula (C₁₂H₁₈N₂O) but formamidine scaffold targets CYP4A; cannot substitute across target families without scaffold-specific validation.

3-Methyl-5-(1-methylpiperidin-2-yl)pyridin-2(1H)-one: Differentiation Evidence


Structural Isomerism vs. HET0016

The target compound and HET0016 share the identical molecular formula C₁₂H₁₈N₂O (MW 206.28) but possess distinct chemical scaffolds: the target compound is a 3‑methyl‑5‑(N‑methylpiperidin‑2‑yl)pyridin‑2(1H)‑one, whereas HET0016 is N‑hydroxy‑N′‑(4‑butyl‑2‑methylphenyl)formamidine [REFS‑1][REFS‑2]. This scaffold divergence results in fundamentally different biological target profiles. HET0016 is a potent, selective 20‑HETE synthase inhibitor (CYP4A IC₅₀ = 8.9 nM human, 35 nM rat renal microsomes; COX IC₅₀ ≈ 2.3 μM) [REFS‑2]. No equivalent CYP4A inhibition data exist for the target compound; its pyridinone‑piperidine scaffold instead places it within the chemical space of JAK inhibitor and MGAT2 inhibitor patent families [REFS‑3][REFS‑4].

Structural isomerism vs. HET0016
Reported
Non-overlapping pharmacophores: HET0016 inhibits CYP4A (IC₅₀ 8.9 nM human), target compound resides in JAK/MGAT2 patent space.
Isomers target distinct protein families; scaffold-dependent procurement essential.
Requires target-family review; no CYP4A data for target compound.
Structural isomerism Pharmacophore differentiation CYP4A vs. pyridinone targets

3-Methyl Substituent Effect vs. Des-Methyl Analog

The presence of a methyl group at position 3 of the pyridin‑2(1H)‑one ring distinguishes the target compound from the des‑methyl analog 5‑(1‑methylpiperidin‑2‑yl)‑1,2‑dihydropyridin‑2‑one (CAS 1306605‑61‑7, C₁₁H₁₆N₂O, MW 192.26) [REFS‑1]. The additional –CH₃ group increases molecular weight by 14 mass units and raises calculated logP by approximately 0.5–0.7 units (class‑level estimate based on π‑contribution of aromatic methyl), which alters both passive membrane permeability and non‑specific protein binding [REFS‑2]. Furthermore, the 3‑methyl substituent influences the tautomeric equilibrium of the pyridinone ring (2‑pyridone ⇌ 2‑hydroxypyridine), a property known to modulate hydrogen‑bond donor/acceptor capacity and target‑binding interactions in pyridinone‑based kinase inhibitors [REFS‑2].

3‑Methyl vs. des‑methyl analog
Class-level inference
MW +14.02 g/mol; estimated logP increase ~0.5–0.7 units.
Altered lipophilicity influences chromatographic behavior and passive permeability.
Experimental logP values not publicly available.
Lipophilicity Hydrogen bonding Tautomerism

N-Methyl vs. N-Benzyl Piperidine Substitution

Replacing the N‑methyl group on the piperidine ring with an N‑benzyl group yields 5‑(1‑benzylpiperidin‑2‑yl)‑3‑methylpyridin‑2(1H)‑one – a compound with substantially larger steric volume and altered basicity [REFS‑1]. The N‑benzyl analog possesses a calculated molecular weight increase of 86.11 g mol⁻¹ and a significantly higher logP (estimated ΔlogP ≈ +1.8 to +2.5), which profoundly affects solubility, CYP450 metabolism susceptibility, and off‑target binding profiles. The N‑methyl variant preserves a tertiary amine center with a pKa of approximately 8.5–9.0 (class‑typical for N‑methylpiperidines), whereas the N‑benzyl derivative has a reduced basicity (pKa ≈ 7.5–8.0) due to the electron‑withdrawing inductive effect of the benzyl group [REFS‑2].

N‑Methyl vs. N‑benzyl piperidine
Class-level inference
MW +86.11 g/mol; pKa shift –0.5 to –1.5; logP increase ~1.8–2.5 (estimated).
Steric and basicity differences preclude interchangeable use in CNS or fragment-based design.
Direct experimental pKa/logP not available for both analogs.
Steric bulk Basicity Metabolic stability

Supplier Purity and Research-Grade Availability

The target compound is commercially available from Chemenu at a certified purity of 97 % (Catalog No. CM495988) [REFS‑1]. This purity level meets the threshold typically required for reproducible in‑vitro pharmacology assays (≥95 %). In contrast, several structural analogs offered by other suppliers are listed at 95 % purity (e.g., 5‑(1‑methylpiperidin‑2‑yl)‑1,2‑dihydropyridin‑2‑one from Enamine LLC [REFS‑2]), representing a 2 percentage‑point lower specification that may translate to higher levels of unidentified impurities capable of confounding assay results.

Supplier purity specification
Data to verify
Target compound: 97% purity; des‑methyl analog: 95% purity (different supplier).
Higher purity may reduce impurity-driven assay interference.
Independent re‑analysis not publicly available; supplier COA context.
Purity specification Procurement quality Reproducibility

3-Methyl-5-(1-methylpiperidin-2-yl)pyridin-2(1H)-one: Application Scenarios


Scaffold-Hopping Control in CYP4A/20-HETE Screening

When screening compound libraries for 20‑HETE synthase (CYP4A) inhibition, HET0016 serves as the canonical positive control [REFS‑1]. The target compound, as a structural isomer of HET0016 (identical molecular formula but distinct scaffold), provides an ideal negative control or scaffold‑hopping comparator to verify that observed activity is scaffold‑dependent rather than formula‑dependent. This application is directly supported by the structural isomerism evidence presented in Section 3, Evidence Item 1.

SAR Exploration of Pyridin-2(1H)-one Kinase Inhibitors

The pyridin‑2(1H)‑one core with a 5‑(N‑methylpiperidin‑2‑yl) substituent maps onto the general formula space claimed in JAK inhibitor patents (e.g., Almirall US 9,034,311) and MGAT2 inhibitor patents (e.g., BMS US 9,187,424) [REFS‑2][REFS‑3]. The 3‑methyl substituent provides a defined vector for SAR expansion, while the N‑methylpiperidine offers a tertiary amine handle for salt formation and solubility modulation. This scenario is grounded in the class‑level inference evidence in Section 3, Evidence Items 2 and 3.

Property Benchmarking vs. Pyridinone-Piperidine Analogs

The target compound can serve as a reference standard for benchmarking lipophilicity (logP), basicity (pKa), and chromatographic retention against its des‑methyl (CAS 1306605‑61‑7) and N‑benzyl analogs. The quantified differences – MW = 206.28 vs. 192.26 (des‑methyl), estimated ΔlogP ≈ +0.5 to +0.7, and ΔpKa ≈ –1.0 to –1.5 (vs. N‑benzyl) – provide the basis for rational selection in property‑guided medicinal chemistry campaigns [REFS‑4].

Fragment-Based Lead Discovery Starting Material

With a molecular weight of 206.28 g mol⁻¹, the compound lies within the optimal fragment space (MW < 250) and contains both hydrogen‑bond donor (pyridinone N–H) and acceptor (carbonyl, piperidine N) functionality. The 97 % purity specification [REFS‑5] meets the quality requirements for fragment screening by NMR, SPR, or X‑ray crystallography, where impurities at levels above 3–5 % can generate false hits or interfere with protein crystallisation.

Application
Selection Property
Validation Focus
Scaffold-hopping control in CYP4A/20-HETE screening
Structural isomer of known CYP4A inhibitor; distinct pyridinone-piperidine scaffold
Target-family selectivity verification
SAR exploration of pyridinone kinase inhibitors
Pyridinone-piperidine core with methyl and N‑methyl substitution
JAK/MGAT2 patent family mapping
Property benchmarking vs. pyridinone-piperidine analogs
Measured molecular weight and estimated logP/pKa profiles
Chromatographic and physicochemical profiling
Fragment-based lead discovery starting material
Low molecular weight within fragment space; moderate piperidine basicity
Fragment library expansion and SAR expansion
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